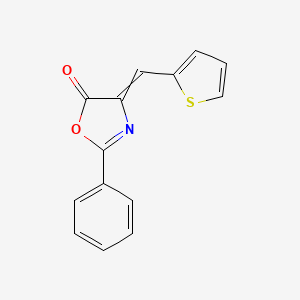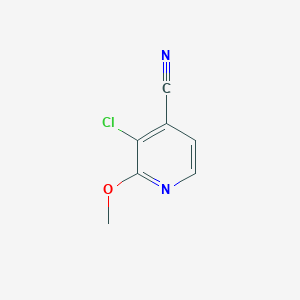![molecular formula C20H11NO2 B14086303 Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
Quinolino[3,2,1-de]acridine-5,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolino[3,2,1-de]acridine-5,9-dione is a compound known for its unique structure and properties. It is a multiple resonance thermally activated delayed fluorescence (MR-TADF) emitter, which has gained significant attention in the field of organic light-emitting diodes (OLEDs) due to its high color purity and efficiency . The compound is characterized by its rigid framework, which contributes to its excellent photophysical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolino[3,2,1-de]acridine-5,9-dione typically involves the construction of its multiple resonance core. One common method includes the reaction of 3,11-diphenylthis compound with various donor moieties such as 9-phenyl-9H-carbazole . The reaction conditions often involve heating the mixture to high temperatures under an inert atmosphere, followed by purification through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing large-scale purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
Quinolino[3,2,1-de]acridine-5,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives with different functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially enhancing its fluorescence characteristics.
Substitution: Substitution reactions, particularly with donor moieties, are common to enhance the MR-TADF properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents like dichloromethane and toluene . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified electronic and photophysical properties. These derivatives are often tailored for specific applications in OLEDs and other optoelectronic devices .
科学的研究の応用
Quinolino[3,2,1-de]acridine-5,9-dione has a wide range of scientific research applications:
作用機序
The mechanism by which quinolino[3,2,1-de]acridine-5,9-dione exerts its effects is primarily through its MR-TADF properties. The compound’s structure allows for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state, resulting in delayed fluorescence . This process is facilitated by the small singlet-triplet energy gap (ΔEST), which is typically less than 0.4 eV . The molecular targets and pathways involved include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are spatially separated to reduce electron exchange .
類似化合物との比較
Quinolino[3,2,1-de]acridine-5,9-dione is unique compared to other MR-TADF emitters due to its rigid framework and high photoluminescence quantum yield (PLQY). Similar compounds include:
3,11-diphenylthis compound: A closely related compound with similar MR-TADF properties.
9-phenyl-9H-carbazole derivatives: These compounds are often used as donor moieties in the synthesis of MR-TADF emitters.
Malononitrile-substituted this compound: These derivatives exhibit red-shifted fluorescence while maintaining MR-TADF properties.
特性
分子式 |
C20H11NO2 |
|---|---|
分子量 |
297.3 g/mol |
IUPAC名 |
1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2,4,6,9(21),10,12,15,17,19-nonaene-8,14-dione |
InChI |
InChI=1S/C20H11NO2/c22-19-12-6-1-3-10-16(12)21-17-11-4-2-7-13(17)20(23)15-9-5-8-14(19)18(15)21/h1-11H |
InChIキー |
YDGSSOWNWNPOKN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C4N2C5=CC=CC=C5C(=O)C4=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-Chlorophenoxy)methyl]-4-nitro-1H-benzimidazole](/img/structure/B14086245.png)



![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)




